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Compound of Interest

Compound Name:
3-Chloro-5-fluoropyridine-2-

carboxylic acid

Cat. No.: B186696 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 3-chloro-5-fluoropyridine-
2-carboxylic acid

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the known physicochemical

properties of 3-chloro-5-fluoropyridine-2-carboxylic acid. Where experimental data is not

publicly available, this guide furnishes detailed experimental protocols for its determination,

intended to support research and development activities.

Core Physicochemical Data
The following table summarizes the available physicochemical data for 3-chloro-5-
fluoropyridine-2-carboxylic acid (CAS No: 128073-01-8). Due to the compound's specific

nature as a research chemical, some properties are predicted and should be confirmed through

empirical testing. For comparative purposes, data for structurally similar compounds are also

included.
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Property
Value for 3-chloro-5-
fluoropyridine-2-carboxylic
acid

Comparative Data

Molecular Formula C6H3ClFNO2

Molecular Weight 175.54 g/mol

Melting Point Data not available

143-144 °C (for 2-Chloro-5-

fluoropyridine-3-carboxylic

acid) 154 °C (for 3-

Fluoropyridine-2-carboxylic

acid)[1] 130-133 °C (for 3-

Bromo-5-fluoropyridine-2-

carboxylic acid)[2]

Boiling Point 275.3±35.0 °C (Predicted)[3]

265.2 °C at 760 mmHg (for 3-

Fluoropyridine-2-carboxylic

acid)[1]

pKa Data not available

2.71±0.10 (Predicted for 3-

Fluoropyridine-2-carboxylic

acid)[1]

Solubility Data not available

General solubility is expected

in organic solvents. Solubility

in aqueous solutions is pH-

dependent.

LogP Data not available

0.91890 (for 3-Fluoropyridine-

2-carboxylic acid)[1] 1.8

(Calculated for Methyl 3-

chloro-5-fluoropyridine-2-

carboxylate)[4]
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The following sections detail the standard methodologies for determining the key

physicochemical properties of 3-chloro-5-fluoropyridine-2-carboxylic acid.

Determination of Melting Point
The melting point provides an indication of purity. For a pure crystalline solid, the melting range

is typically sharp (0.5-1.0°C).

Methodology:

A small, dry sample of the compound is packed into a capillary tube to a depth of 1-2 mm.[5]

[6]

The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or similar

digital device) alongside a calibrated thermometer.[7]

The sample is heated at a steady, slow rate (approximately 1-2°C per minute) near the

expected melting point.

The temperature at which the first drop of liquid appears (T1) and the temperature at which

the entire sample becomes liquid (T2) are recorded.[6] The melting range is reported as T1-

T2.

Determination of pKa
The acid dissociation constant (pKa) is crucial for understanding the ionization state of the

molecule at different pH values, which influences its solubility, absorption, and distribution.

Methodology (NMR Spectroscopy):[8]

A series of buffer solutions with known pH values are prepared.

A constant concentration of 3-chloro-5-fluoropyridine-2-carboxylic acid is dissolved in

each buffer solution.

The ¹H NMR spectrum is recorded for each solution.
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The chemical shifts of the aromatic protons on the pyridine ring, which are sensitive to the

protonation state of the nitrogen and the carboxylate group, are monitored.[8]

A titration curve is generated by plotting the chemical shift of a selected proton against the

pH of the solution.

The pKa value corresponds to the pH at the inflection point of the titration curve.

Determination of Aqueous Solubility
Solubility is a critical parameter for drug development, affecting bioavailability and formulation.

As an organic acid, the aqueous solubility of this compound is expected to be pH-dependent.

Methodology (Shake-Flask Method):

An excess amount of the solid compound is added to a series of buffered aqueous solutions

at different, controlled pH values (e.g., pH 2, 5, 7.4, 9).

The resulting suspensions are agitated in a shaker bath at a constant temperature (e.g.,

25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

After equilibration, the samples are filtered or centrifuged to remove the undissolved solid.

The concentration of the dissolved compound in the clear supernatant or filtrate is quantified

using a suitable analytical method, such as High-Performance Liquid Chromatography

(HPLC) with UV detection.

The experiment is performed in triplicate for each pH value to ensure accuracy.

Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which

is a key predictor of its membrane permeability and pharmacokinetic properties.[9][10]

Methodology (Shake-Flask Method):[9]

n-Octanol and an aqueous buffer (typically pH 7.4 to assess the distribution of both ionized

and non-ionized species, which would be a LogD measurement) are mutually saturated by
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mixing them and allowing the phases to separate.[11]

A known amount of 3-chloro-5-fluoropyridine-2-carboxylic acid is dissolved in one of the

phases (e.g., the aqueous buffer).

The solution is then mixed with a known volume of the other phase in a separatory funnel or

vial.

The mixture is shaken vigorously for a set period and then allowed to stand until the two

phases have completely separated.[11]

The concentration of the compound in both the aqueous and n-octanol phases is determined

using an appropriate analytical technique like HPLC-UV.

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase.[10]

LogP is the base-10 logarithm of this ratio.

Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical

characterization of a novel chemical entity like 3-chloro-5-fluoropyridine-2-carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.agilent.com/Library/applications/5991-4121EN.pdf
https://www.benchchem.com/product/b186696?utm_src=pdf-body
https://www.agilent.com/Library/applications/5991-4121EN.pdf
https://www.acdlabs.com/wp-content/uploads/download/app/physchem/making_sense.pdf
https://www.benchchem.com/product/b186696?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Property Determination

Start:
Synthesized Compound

Purity Assessment
(HPLC, NMR)

Structural Confirmation
(NMR, MS)

Melting Point
Determination

pKa Determination
(Potentiometric or Spectroscopic)

Aqueous Solubility
(pH-dependency)

LogP/LogD
Determination

Data Analysis and
Property Summary

Final Technical Report

Click to download full resolution via product page

Caption: Workflow for Physicochemical Characterization.
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Safety Information
According to available safety data sheets, 3-chloro-5-fluoropyridine-2-carboxylic acid is

harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation. It may

also cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including

gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work

should be conducted in a well-ventilated fume hood.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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